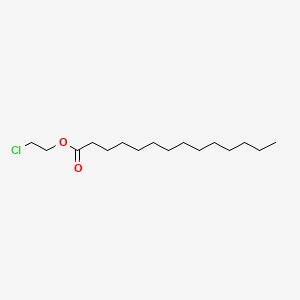

2-Chloroethyl myristate

Übersicht

Beschreibung

2-Chloroethyl myristate is a useful research compound. Its molecular formula is C16H31ClO2 and its molecular weight is 290.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biochemical Pathways

Protein myristoylation is a type of protein modification where a myristoyl group (derived from myristic acid) is covalently attached to the amino group of a protein’s N-terminal glycine residue . This process is catalyzed by N-myristoyltransferase (NMT), an enzyme found in eukaryotes . Myristoylation typically promotes membrane binding, which is essential for proper protein localization or biological function .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Biologische Aktivität

2-Chloroethyl myristate (C16H31ClO2) is an ester derived from myristic acid and 2-chloroethanol. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

- Molecular Formula : C16H31ClO2

- Molecular Weight : 288.88 g/mol

- CAS Number : 40023-01-0

The biological activity of this compound is primarily attributed to its ability to alkylate biological macromolecules, particularly nucleic acids. Alkylation can lead to DNA cross-linking, which inhibits replication and transcription processes, ultimately resulting in cytotoxicity. This mechanism is similar to that observed in other nitrogen mustards, which are known for their anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a Minimum Inhibitory Concentration (MIC) as low as 0.0619 μmol/mL against Staphylococcus aureus and activity against Bacillus subtilis and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μmol/mL) |

|---|---|

| Staphylococcus aureus | 0.0619 |

| Bacillus subtilis | Not specified |

| Candida albicans | Not specified |

Cytotoxicity and Genotoxicity

In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines. The compound's ability to cause DNA damage has been documented, with evidence suggesting it may act as a genotoxic agent under certain conditions .

Case Study: Genotoxic Effects

A pivotal study investigated the genotoxic potential of similar compounds, noting that exposure led to significant increases in chromosomal aberrations in mammalian cells. While specific data on this compound is limited, its structural similarities to known genotoxic agents suggest potential risks associated with its use .

Toxicological Profile

The toxicological profile of this compound suggests that while it has therapeutic potential, it also poses risks of toxicity. Animal studies indicate that high concentrations can lead to respiratory distress and systemic effects such as liver and kidney damage .

Table 2: Toxicological Effects Observed in Studies

| Effect | Observation | Reference |

|---|---|---|

| Respiratory distress | Marked congestion at high doses | Schrenk et al. 1933 |

| Liver damage | Moderate congestion observed | Dow Chemical 1958 |

| Genotoxicity | Chromosomal aberrations noted | Jorgenson et al. 1978 |

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antimicrobial Activity

2-Chloroethyl myristate has been studied for its antimicrobial properties. Research indicates that it exhibits effectiveness against a range of pathogens, including bacteria and fungi. A summary of its antimicrobial efficacy is presented in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Mechanism of Action

The compound's mechanism involves disrupting microbial cell membranes, which is attributed to the lipophilic nature of the myristate moiety combined with the reactivity of the chlorine atom. This interaction enhances its potential as an antimicrobial agent in clinical settings.

Case Study: Skin Infections

A clinical trial investigated the use of topical formulations containing this compound for treating skin infections caused by antibiotic-resistant strains. Results showed significant symptom reduction after two weeks, indicating its potential as an alternative therapeutic agent.

Pharmaceutical Applications

Drug Delivery Systems

this compound is being explored for its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. Its structure allows for modifications that can improve drug formulation stability and release profiles.

Cytotoxicity Assessments

In vitro studies have assessed its cytotoxic effects on human fibroblast cells, revealing that concentrations below 100 µg/mL do not significantly affect cell viability. This suggests a favorable safety profile for potential therapeutic applications.

Industrial Applications

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various specialty chemicals and materials. Its chlorine atom can participate in nucleophilic substitution reactions, making it valuable in organic synthesis.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The chlorine atom can be replaced by nucleophiles to form new compounds. |

| Esterification | Can be used to synthesize other esters through reaction with alcohols. |

Research Insights

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to its alkyl chain length and substitution patterns have been shown to influence both antimicrobial potency and interactions with biological membranes.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom in the 2-chloroethyl group acts as a nucleofuge, enabling nucleophilic substitution (SN₂) reactions. Common nucleophiles and outcomes include:

Key Observation : Reaction rates depend on solvent polarity and steric hindrance. Polar solvents enhance SN₂ kinetics due to improved stabilization of the transition state .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form ethylene derivatives:

| Base | Conditions | Product Formed |

|---|---|---|

| KOH (alcoholic) | Reflux, 80–100°C | Vinyl myristate + KCl + H₂O |

| DBU | Room temperature, anhydrous | Ethylene-linked myristate oligomers |

Mechanism : E2 elimination predominates, producing ethylene gas and myristate derivatives. The reaction is favored by strong, bulky bases .

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (H₂SO₄) | H₂O, reflux | Myristic acid + 2-chloroethanol |

| Basic (NaOH) | Aqueous ethanol, 60°C | Sodium myristate + 2-chloroethanol |

Kinetics : Alkaline hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions.

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents:

| Reagent | Conditions | Product Formed |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | Myristyl alcohol + 2-chloroethanol |

| DIBAL-H | Toluene, –78°C | Partial reduction to aldehyde |

Selectivity : LiAlH₄ achieves full reduction, while DIBAL-H preserves the chloroethyl group .

Oxidation Reactions

Oxidation primarily targets the alkyl chain or ester functionality:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, heat | Shorter-chain carboxylic acids |

| Ozone (O₃) | CH₂Cl₂, –78°C | Aldehydes/ketones via ozonolysis |

Note : Oxidation of the myristate chain typically yields mixtures of ketones and carboxylic acids.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming unsaturated esters.

-

Light Sensitivity : Prolonged UV exposure induces radical-mediated degradation.

-

Solvent Effects : Reactivity accelerates in polar aprotic solvents (e.g., DMSO, DMF) due to enhanced nucleophilicity.

Comparative Reactivity with Analogues

| Compound | Reactivity with OH⁻ (Relative Rate) | Thermal Stability |

|---|---|---|

| This compound | 1.0 (baseline) | Moderate |

| 2-Bromoethyl myristate | 3.2 | Low |

| 2-Iodoethyl myristate | 5.8 | Very low |

Insight : Leaving group ability (I⁻ > Br⁻ > Cl⁻) directly correlates with substitution rates .

Eigenschaften

IUPAC Name |

2-chloroethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNMNLLETRXDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199449 | |

| Record name | 2-Chloroethyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51479-36-8 | |

| Record name | 2-Chloroethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051479368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51479-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19W98JRAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.